molecular formula C13H16N2O3 B5640823 5-(3,4-dimethoxyphenyl)-3-propyl-1,2,4-oxadiazole

5-(3,4-dimethoxyphenyl)-3-propyl-1,2,4-oxadiazole

Cat. No. B5640823
M. Wt: 248.28 g/mol
InChI Key: MLKCZCWHZQALPV-UHFFFAOYSA-N
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Description

The compound "5-(3,4-dimethoxyphenyl)-3-propyl-1,2,4-oxadiazole" is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The interest in this compound and its derivatives arises from their structural properties and potential functionalities.

Synthesis Analysis

1,3,4-Oxadiazoles, including derivatives such as "this compound," are typically synthesized using cyclization reactions of hydrazides and carboxylic acids or their derivatives. A novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives involves a Ugi-4CR/aza-Wittig sequence, providing an alternative synthesis method without the need for catalysts or activation (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the subject compound, is characterized by X-ray diffraction studies. These analyses provide insights into the spatial arrangement and stability of the compound's molecular framework, influencing its reactivity and properties.

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including thioetherification and oxidation, to yield derivatives with potential fungicidal activities. For instance, derivatives synthesized from "5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole" have shown to inhibit fungal growth effectively (Chen et al., 2007).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Studies have indicated that the crystal structure and substituents on the oxadiazole ring significantly affect these properties.

Chemical Properties Analysis

The chemical properties of "this compound" and its derivatives, including reactivity, electronic structure, and photophysical properties, are essential for understanding their potential applications. For example, the electron-withdrawing effect of the oxadiazole unit is demonstrated through shifts in the donor oxidation waves, influencing the compound's optoelectronic properties (Wang et al., 2006).

Future Directions

The future research directions for this compound could involve studying its potential applications. For instance, oxadiazole derivatives have been studied for their potential use in medicinal chemistry and drug design . Additionally, the 3,4-dimethoxyphenyl group is found in various bioactive compounds, suggesting potential biological activity .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-4-5-12-14-13(18-15-12)9-6-7-10(16-2)11(8-9)17-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKCZCWHZQALPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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